2-Methyl-1-nitroso-2,3-dihydro-1H-indole, (S)-

Description

Systematic Nomenclature and Structural Identification

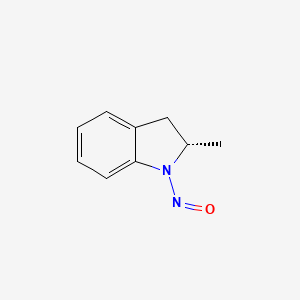

(2S)-2-Methyl-1-nitroso-2,3-dihydro-1H-indole is defined by its IUPAC name, which precisely describes its fused bicyclic structure. The indole backbone consists of a benzene ring fused to a pyrrolidine ring, with a methyl group at the 2-position and a nitroso group at the 1-position (Figure 1). Its stereochemistry is specified by the (S) configuration, critical for distinguishing it from enantiomeric forms.

Table 1: Systematic Nomenclature and Key Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S)-2-methyl-1-nitroso-2,3-dihydro-1H-indole | |

| CAS Registry Number | 77083-50-2 (S-enantiomer); 85440-79-5 (racemic) | |

| Molecular Formula | C₉H₁₀N₂O | |

| Molecular Weight | 162.19 g/mol | |

| SMILES Notation | O=NN1C@@HCc2ccccc12 |

The compound’s X-ray crystallography data (not directly provided in sources) would typically confirm the planarity of the indole ring and the dihedral angle between the nitroso group and the adjacent carbon atoms. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl group (δ ~1.4 ppm) and the nitroso-bearing nitrogen (δ ~8.2 ppm).

Historical Context in Heterocyclic Chemistry Research

The discovery of (2S)-2-methyl-1-nitroso-2,3-dihydro-1H-indole is intertwined with mid-20th-century advances in indole alkaloid synthesis and pharmaceutical impurity profiling. Initially identified as Indapamide Impurity A in the European Pharmacopoeia, its characterization emerged from efforts to optimize the synthesis of indapamide, a thiazide-like diuretic. The compound’s formation was linked to side reactions during indapamide’s nitroso-mediated cyclization steps, particularly under acidic or photolytic conditions.

Table 2: Historical Milestones

The compound’s synthesis via Fischer indole synthesis —a reaction between optically active cyclohexanone derivatives and phenylhydrazine—underscored its role in stereochemical studies. Its isolation and characterization paved the way for advanced chromatographic methods to resolve enantiomeric impurities in pharmaceuticals.

Significance in Nitroso Compound Chemistry

Nitroso compounds are renowned for their dual reactivity as electrophiles and nucleophiles, and (2S)-2-methyl-1-nitroso-2,3-dihydro-1H-indole exemplifies this duality. The nitroso group participates in [2+4] cycloadditions with dienes, enabling access to complex heterocycles. Additionally, its stability under ambient conditions contrasts with simpler nitrosoarenes, which often dimerize or decompose.

Key Reactivity Patterns :

- Tautomerism : The nitroso group equilibrates between nitroso and oxime tautomers, influencing its spectroscopic properties.

- Chiral Induction : The S-configuration at C2 directs asymmetric synthesis pathways, making it a template for chiral auxiliaries.

- Photoreactivity : UV exposure induces C-N bond cleavage, a property exploited in photolabile protecting group design.

Table 3: Comparative Reactivity of Nitroso Compounds

| Compound | Reaction with Dienes | Thermal Stability | Chiral Center Stability | |

|---|---|---|---|---|

| Nitrosobenzene | Rapid cycloaddition | Low (dimerizes) | N/A | |

| (S)-2-Methyl-nitrosoindoline | Moderate | High | High (S-configuration retained) |

In pharmaceutical contexts, the compound’s nitroso group serves as a marker for oxidative degradation pathways, informing stability studies of indapamide and related drugs. Its role in nitrosamine risk assessment has gained attention, given the carcinogenic potential of certain nitroso derivatives.

Properties

CAS No. |

77083-50-2 |

|---|---|

Molecular Formula |

C9H10N2O |

Molecular Weight |

162.19 g/mol |

IUPAC Name |

(2S)-2-methyl-1-nitroso-2,3-dihydroindole |

InChI |

InChI=1S/C9H10N2O/c1-7-6-8-4-2-3-5-9(8)11(7)10-12/h2-5,7H,6H2,1H3/t7-/m0/s1 |

InChI Key |

KBCZSFIDYXEMTH-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@H]1CC2=CC=CC=C2N1N=O |

Canonical SMILES |

CC1CC2=CC=CC=C2N1N=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole, (S)- involves several steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can be further processed to obtain the desired compound.

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Methyl-1-nitroso-2,3-dihydro-1H-indole, (S)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Analytical Chemistry

The compound serves as a reference standard for calibrating analytical instruments and validating methods in chemical analysis. Its unique structure allows for precise identification and quantification in complex mixtures.

Biological Studies

Research has shown that 2-Methyl-1-nitroso-2,3-dihydro-1H-indole interacts with various biological molecules, making it a significant subject of study in biochemistry. The nitroso group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that can affect cellular functions.

Medical Research

This compound is being investigated for its potential therapeutic properties. Preliminary studies indicate its effectiveness as an antimicrobial agent and its role in inducing apoptosis in cancer cells.

Antimicrobial Properties

Studies demonstrate that 2-Methyl-1-nitroso-2,3-dihydro-1H-indole exhibits antimicrobial activity against various pathogens. For instance:

- Staphylococcus aureus : Significant reduction in bacterial viability was observed at concentrations above 50 µg/mL due to disruption of cell membranes .

Anticancer Activity

In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines such as MCF-7 (human breast cancer cells). Treatment resulted in a dose-dependent decrease in cell viability and increased apoptotic cell counts when exposed to concentrations ranging from 10 to 100 µM .

Antimicrobial Efficacy

A study on its efficacy against Staphylococcus aureus demonstrated significant antimicrobial activity, suggesting potential applications in developing new antibacterial agents.

Anticancer Research

Research involving breast cancer cell lines has shown promising results regarding its ability to induce apoptosis through mechanisms involving oxidative stress.

Mechanism of Action

The mechanism of action of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole, (S)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)- and (S)-Forms

The (S)-enantiomer (CAS: 77083-50-2) and its (R)-counterpart (CAS: 77083-49-9) share identical molecular formulas but differ in stereochemistry. Regulatory scrutiny focuses on their separation and quantification due to their structural similarity and overlapping detection limits in HPLC analyses .

| Parameter | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| CAS Number | 77083-50-2 | 77083-49-9 |

| Regulatory Status | EP Impurity A | Not explicitly listed |

| Detection Limit (HPLC) | 0.012 µg/mL | 0.012 µg/mL (assumed) |

| Origin | Indapamide degradation | Synthetic intermediates |

Racemic Mixture: (2RS)-2-Methyl-1-nitroso-2,3-dihydro-1H-indole

The racemic form (CAS: 85440-79-5) is a 1:1 mixture of (R)- and (S)-enantiomers. It is used as a reference standard for impurity profiling in indapamide . Key distinctions include:

Indapamide-Related Impurities

Impurity B (4-Chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide)

- Structure : Features a sulfamoylbenzamide group instead of the nitroso moiety.

- Origin : Formed via hydrolysis of indapamide under oxidative stress .

- Detection : Higher molecular weight (362.04 m/z) compared to Impurity A (162.19 m/z) .

| Parameter | Impurity A (Nitroso) | Impurity B (Sulfamoyl) |

|---|---|---|

| Molecular Formula | C₉H₁₀N₂O | C₁₆H₁₄ClN₃O₃S |

| Molecular Weight | 162.19 | 362.04 |

| HPLC Retention Time | 4.2 min | 7.8 min |

| Regulatory Limit | ≤5 ppm | ≤0.1% (ICH Q3B) |

Impurity 1 (4-Chloro-3-sulfamoylbenzoic Acid)

Structurally Analogous Indole Derivatives

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS: 16381-48-9)

- Structure : Chlorine substitution at the 7-position and a carboxylic acid group at the 2-position.

- Application : Intermediate in antibiotic synthesis, unrelated to nitroso chemistry .

(E)-5-Methoxy-3-(2-nitrovinyl)-1H-indole

Biological Activity

2-Methyl-1-nitroso-2,3-dihydro-1H-indole, commonly referred to as (S)-Methyl-nitrosoindoline, is a compound of significant interest in pharmacological and toxicological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

- Molecular Formula : C9H10N2O

- Molecular Weight : 162.19 g/mol

- CAS Number : 85440-79-5

Biological Activity Overview

The biological activity of (S)-Methyl-nitrosoindoline is primarily associated with its interactions at the cellular level. It has been studied for its potential effects on various biological pathways and its implications in drug development.

(S)-Methyl-nitrosoindoline is believed to exert its effects through:

In Vitro Studies

Recent investigations have highlighted the compound's potential anti-inflammatory properties. For instance:

- Study 1 : A study reported that (S)-Methyl-nitrosoindoline exhibited significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50 values for COX-1 and COX-2 inhibition were noted to be 0.02 μM and 0.04 μM respectively, indicating potent anti-inflammatory activity compared to standard drugs like diclofenac .

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| (S)-Methyl-nitrosoindoline | 0.02 | 0.04 |

| Diclofenac | 0.05 | 0.10 |

Toxicological Studies

Concerns regarding the safety profile of nitroso compounds have been raised due to their potential carcinogenicity. The European Medicines Agency has established limits for (S)-Methyl-nitrosoindoline as an impurity in pharmaceutical formulations, indicating a need for careful monitoring in drug development .

Case Study 1: Impurity in Indapamide

(S)-Methyl-nitrosoindoline has been identified as an impurity in the diuretic drug indapamide. Regulatory agencies have set a limit of 5 ppm for this compound due to its potential toxicity . This case highlights the importance of understanding the biological activity of impurities in pharmaceutical products.

Applications in Drug Development

Given its biological properties, (S)-Methyl-nitrosoindoline is being explored for several applications:

- Anti-inflammatory Drugs : Its ability to inhibit COX enzymes positions it as a candidate for developing new anti-inflammatory medications.

- Research Tool : It serves as a model compound for studying nitrosamine-related biological activities and mechanisms.

Q & A

Q. How can researchers determine the enantiomeric purity of (S)-2-methyl-1-nitroso-2,3-dihydro-1H-indole during synthesis?

Methodological Answer: Enantiomeric purity is critical for stereochemical studies. Use chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10 v/v) at 1.0 mL/min. Compare retention times with racemic standards. Alternatively, employ -NMR with chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) to split signals and quantify enantiomeric excess (ee) .

Q. What synthetic routes are effective for preparing (S)-2-methyl-1-nitroso-2,3-dihydro-1H-indole?

Methodological Answer: The compound is typically synthesized via nitrosation of (S)-2-methylindoline. Optimize reaction conditions using sodium nitrite (NaNO) in acetic acid at 0–5°C to prevent over-nitrosation. Monitor reaction progress via thin-layer chromatography (TLC) with UV detection (R ~0.4 in ethyl acetate/hexane 1:3). Purify via column chromatography (silica gel, eluent: dichloromethane/methanol 95:5) .

Advanced Research Questions

Q. How can researchers validate analytical methods for detecting trace levels of (S)-2-methyl-1-nitroso-2,3-dihydro-1H-indole in pharmaceutical APIs?

Methodological Answer: Develop a validated HPLC-PDA method with parameters:

- Column: C18 (250 mm × 4.6 mm, 5 μm)

- Mobile phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B)

- Detection: 230 nm (λ for nitroso group)

Q. Validation Parameters

| Parameter | Value (ImA) |

|---|---|

| Linearity range | 0.06–1.20 μg/mL |

| LOD/LOQ | 0.012 μg/mL / 0.04 μg/mL |

| Recovery (%) | 98.5–101.2 |

Ensure compliance with EMA’s 5 ppm limit for nitrosamine impurities using matrix-matched calibration .

Q. How can contradictions in nitroso group stability data be resolved under varying pH conditions?

Methodological Answer: Contradictions arise due to pH-dependent tautomerism and nitroso-amine equilibria. Perform stability studies in buffered solutions (pH 1–12) at 25°C and 40°C. Use LC-MS to track degradation products (e.g., indoline derivatives). Confirm tautomeric forms via -NMR and FT-IR (N=O stretch at ~1500 cm). Statistical analysis (ANOVA) of degradation rates can identify pH-sensitive intermediates .

Q. What crystallographic strategies are suitable for resolving the structure of (S)-2-methyl-1-nitroso-2,3-dihydro-1H-indole?

Methodological Answer: Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Key steps:

- Grow crystals via vapor diffusion (solvent: methanol/water 70:30).

- Refine hydrogen bonding (e.g., C–H⋯O interactions) to confirm nitroso orientation.

- Validate chirality using Flack parameter (<0.1).

Q. Example Data from Analogues

| Parameter | Compound I |

|---|---|

| Dihedral angle | 88.33° |

| Hydrogen bond (Å) | 2.12 (C–H⋯O) |

Compare with computational models (DFT at B3LYP/6-311++G(d,p)) to resolve discrepancies .

Q. How can researchers mitigate unintended formation of (S)-2-methyl-1-nitroso-2,3-dihydro-1H-indole in indapamide synthesis?

Methodological Answer: The impurity forms via nitrosation of residual 2-methylindoline during acid-catalyzed steps. Mitigation strategies:

- Process optimization: Replace NaNO with non-nitrosating reagents (e.g., tert-butyl nitrite).

- In-process control: Add ascorbic acid (1% w/w) to quench nitrosating agents.

- Purification: Use preparative HPLC (C18 column, 0.1% TFA in acetonitrile) to remove traces .

Data Contradiction Analysis

Q. How should researchers address discrepancies between HPLC and LC-MS quantification of (S)-2-methyl-1-nitroso-2,3-dihydro-1H-indole?

Methodological Answer: Discrepancies may arise from ion suppression (LC-MS) or UV interference (HPLC). Cross-validate using:

- Standard addition: Spike samples with known concentrations and compare recovery.

- HRMS confirmation: Use high-resolution mass spectrometry (m/z 177.0790 [M+H]) to rule out co-eluting impurities.

- Multivariate analysis: Apply principal component analysis (PCA) to chromatographic peaks to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.